Nickel hydroxyacetate

Description

Contextualization and Significance in Advanced Materials Chemistry

Nickel hydroxyacetate, with the general formula Ni(OH)₂(₁-ₓ)(CH₃COO)₂ₓ·nH₂O, is a layered material that has garnered considerable attention for its utility as a precursor in the synthesis of a variety of advanced materials. Its significance lies in its intrinsic layered structure, which is analogous to brucite (Mg(OH)₂). This structure can be readily modified and used as a template to create materials with controlled dimensionality and functionality.

The primary role of this compound in advanced materials chemistry is as a versatile starting material for producing a range of nickel-containing nanomaterials. These include layered double hydroxides (LDHs), metal oxides, and nanocomposites. acs.org The ability to use this compound to create materials with high surface areas and tunable properties makes it a valuable component in catalysis, energy storage, and magnetic materials research. For instance, materials derived from this compound are being explored for their potential in electrocatalysis, including for energy-efficient anodic reactions as an alternative to the oxygen evolution reaction (OER). sciopen.comoaepublish.com Furthermore, its application as a precursor for cathode active materials in lithium-ion batteries is an area of active investigation. targray.compall.com

Historical Evolution of Research Trajectories in Nickel-Containing Precursors

The use of nickel compounds as precursors for materials synthesis has a rich history, evolving from simple inorganic salts to more complex and tailored molecules. Initially, common nickel salts such as nickel nitrate (B79036), nickel chloride, and nickel sulfate (B86663) were widely employed due to their low cost and ready availability. mdpi.com These precursors are still used in various synthesis methods, including co-precipitation, to produce nickel-based catalysts and other materials. researchgate.netresearchgate.net

Over time, research shifted towards precursors that offer greater control over the final material's properties, such as particle size, morphology, and crystal phase. This led to the investigation of nickel carboxylates, like nickel acetate (B1210297), as precursors. The thermal decomposition of nickel acetate, for example, has been studied as a route to produce nickel oxide and metallic nickel nanoparticles. researchgate.netresearchgate.net The choice of precursor anion was found to significantly influence the properties of the resulting nanoparticles. mdpi.com

The development of the polyol process provided a new avenue for synthesizing metal nanoparticles with controlled characteristics, and this compound itself can be synthesized via the hydrolysis of nickel acetate in a polyol medium. More recently, the focus has expanded to include organometallic precursors, such as nickelocene (B73246) and single-source precursors, which offer precise control over the composition and structure of the final material at the molecular level. stackexchange.com This evolution reflects a continuous drive towards more sophisticated and tailored synthesis strategies for advanced nickel-containing materials.

Contemporary Research Challenges and Opportunities for Hydroxide-Based Systems

Despite the promise of this compound and related hydroxide-based systems, several research challenges remain. A primary challenge is the precise control over the morphology and structure of the materials derived from these precursors. Achieving uniform, well-defined nanostructures on a large scale can be difficult, which is a critical factor for many applications, including in batteries and catalysis. marquette.edu The synthesis conditions, such as pH, temperature, and the presence of surfactants or ligands, play a crucial role and require careful optimization.

Another challenge lies in the stability of the synthesized materials, particularly in demanding applications like electrocatalysis, where the material can undergo reconstruction or degradation. oaepublish.com Understanding the structure-property relationships in these materials is an ongoing effort, and advanced characterization techniques are essential to probe the active sites and reaction mechanisms.

However, these challenges also present significant opportunities. The layered nature of this compound offers a unique platform for creating novel functional materials through ion exchange and intercalation chemistry. There is a growing interest in developing functionalized hydroxyacetate-based systems where the organic component can be tailored to introduce specific functionalities into the final material. rsc.orgresearchgate.net This could lead to the design of multifunctional materials with, for example, enhanced catalytic activity or specific recognition capabilities.

Furthermore, the use of this compound as a precursor for electrocatalysts in energy conversion and storage is a burgeoning area of research. sciopen.comacs.org By carefully designing the synthesis of materials from this compound, it is possible to create highly active and stable electrodes for applications such as water splitting, CO₂ reduction, and next-generation batteries. The exploration of mixed-metal hydroxyacetates, such as Ni-Zn systems, also opens up possibilities for tuning the electronic and catalytic properties of the resulting materials. mdpi.comfigshare.com

Data Tables

Below are interactive data tables summarizing key properties of this compound and related materials based on available research findings.

Table 1: Crystallographic and Structural Data of this compound and Derived Compounds This table presents typical crystallographic data for this compound and materials synthesized from it. The values can vary depending on the specific synthesis conditions.

| Compound | Crystal System | Space Group | Lattice Parameters (Å) | Interlayer Spacing (Å) | Reference |

| This compound | Layered (Brucite-like) | - | a ≈ 3.1 | ~10.5 | core.ac.uk |

| Ni-Al LDH (from co-precipitation) | Rhombohedral | R-3m | a = 3.03-3.06, c = 22.6-23.4 | ~7.5-7.8 | researchgate.net |

| Ni-Mg-Al Mixed Oxide (calcined LDH) | Spinel-type structures | Fd-3m | - | - | mdpi.com |

Table 2: Thermal Decomposition Characteristics of this compound and Related Precursors This table outlines the key temperature ranges for the thermal decomposition steps of this compound and nickel acetate tetrahydrate, a common precursor.

| Compound | Decomposition Step | Temperature Range (°C) | Gaseous Products | Solid Residue | Reference |

| This compound (in air) | Dehydration & Deanation | 150 - 250 | H₂O, Acetic Acid | ZnO, ZnO-Acetate (for Zn-Ni systems) | marquette.edu |

| This compound (in air) | Decomposition of Organics | > 250 | CO₂, Acetone | NiO, ZnO (for Zn-Ni systems) | marquette.edu |

| Nickel Acetate Tetrahydrate (in air) | Dehydration | ~100 - 160 | H₂O | Anhydrous/Basic Nickel Acetate | researchgate.netstackexchange.com |

| Nickel Acetate Tetrahydrate (in air) | Acetate Decomposition | ~300 - 400 | Acetic Acid, Acetone, CO₂ | NiO | researchgate.netstackexchange.com |

Table 3: Magnetic Properties of Nanoparticles Derived from Nickel Precursors This table provides examples of magnetic properties of nickel-based nanoparticles synthesized from different precursors. These properties are highly dependent on particle size and synthesis method.

| Material | Precursor | Particle Size (nm) | Saturation Magnetization (emu/g) | Coercivity (Oe) | Reference |

| Ni Nanoparticles | Nickel Acetylacetonate | 24 | ~45 (at 300 K) | ~200 (at 300 K) | researchgate.net |

| Ni Nanoparticles | Nickel Acetylacetonate | 96 | ~52 (at 300 K) | ~100 (at 300 K) | researchgate.net |

| Ni@Ag Core-Shell | Nickel Chloride | ~6.2 (core) | 17.2 | 81 | researchgate.net |

| NiO Nanoparticles | Nickel Nitrate | 10 - 100 | Varies (antiferromagnetic) | - | scirp.org |

Structure

2D Structure

3D Structure of Parent

Properties

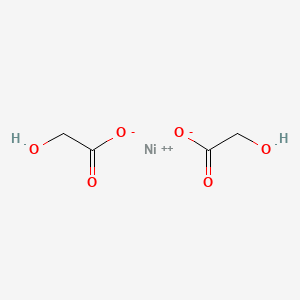

IUPAC Name |

2-hydroxyacetate;nickel(2+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C2H4O3.Ni/c2*3-1-2(4)5;/h2*3H,1H2,(H,4,5);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZHLXQFAHIYYDJ-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)[O-])O.C(C(=O)[O-])O.[Ni+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6NiO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00721985 | |

| Record name | Nickel(2+) bis(hydroxyacetate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00721985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41587-84-2 | |

| Record name | Nickel(2+) bis(hydroxyacetate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00721985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Mechanistic Investigations

Advanced Solution-Phase Synthesis Routes

Hydrothermal and Solvothermal Approaches for Morphological Control

While hydrothermal methods are widely employed for the synthesis of various nickel compounds like nickel hydroxide (B78521) and nickel oxide, specific literature detailing the direct hydrothermal synthesis of nickel hydroxyacetate is not available in the reviewed sources.

Conversely, the solvothermal synthesis of this compound, also referred to as nickel glycolate (B3277807), has been successfully demonstrated, yielding unique morphologies. In one facile method, nickel glycolate polymer microtubes (NGPMs) were prepared using hydrous nickel nitrate (B79036) and anhydrous sodium acetate (B1210297) as starting materials with ethylene (B1197577) glycol serving as the solvent. researchgate.net The resulting NGPMs exhibit a hierarchical structure composed of numerous nanolamellas. researchgate.net This approach highlights the capability of solvothermal synthesis to create complex, structured materials.

Another solvothermal route has been used to create multi-walled carbon nanotube (MWCNT)/nickel glycolate polymer core-shell nanostructures. researchgate.net This process also utilizes an ethylene glycol medium, where a conformal layer of the nickel glycolate polymer is deposited onto the surface of the MWCNTs. researchgate.net The thickness of this polymer shell can be controlled by adjusting the concentration of the nickel salt precursor. researchgate.net

A summary of the reactants and resulting morphology from these solvothermal methods is presented below.

| Method | Precursors | Solvent | Resulting Morphology |

| Solvothermal Synthesis | Hydrous nickel nitrate, Anhydrous sodium acetate | Ethylene glycol | Hierarchical microtubes composed of nanolamellas |

| Solvothermal Synthesis | Multi-walled carbon nanotubes, Nickel nitrate hexahydrate | Ethylene glycol | Core-shell nanostructures |

Controlled Precipitation Techniques for Particle Size Regulation

There is no specific information available in the reviewed literature describing the synthesis of this compound via controlled precipitation techniques for the purpose of particle size regulation.

Research on related compounds has shown that the presence of acetate ions during the chemical precipitation of nickel hydroxide can influence particle characteristics. The use of acetate as a "soft" ligand was found to slow the initial formation of amorphous particles, resulting in a higher content of smaller particles and the formation of a biphasic system containing both α-Ni(OH)₂ and β-Ni(OH)₂. researchgate.net However, this research focuses on the synthesis of nickel hydroxide, not this compound.

Electrochemical Deposition Pathways and Reaction Kinetics

No information regarding the electrochemical deposition of this compound was found in the surveyed scientific literature.

Solid-State Synthesis Innovations

Mechanochemical Synthesis Strategies

There is no available research detailing the application of mechanochemical synthesis for the production of this compound.

Solid-State Reaction Mechanism Elucidation

As no methods for the solid-state synthesis of this compound have been reported, there is no corresponding information on the elucidation of its reaction mechanism.

Green Chemistry Principles in this compound Synthesis

In alignment with the principles of green chemistry, recent research has focused on developing synthetic routes to this compound and related nickel hydroxide compounds that minimize environmental impact. This involves reducing energy consumption, eliminating hazardous solvents, and utilizing sustainable and readily available precursor materials.

Traditional synthesis methods often rely on solvent-intensive precipitation or high-temperature solid-state reactions. Modern approaches seek to mitigate these requirements through innovative, low-energy protocols.

Mechanochemical Synthesis : This solvent-free method involves the high-energy milling of solid precursors to induce a chemical reaction. For instance, layered nickel hydroxy salts can be synthesized by simply grinding nickel salts with sodium hydroxide in a mortar for as little as one minute. This ultrafast, environmentally friendly process avoids the use of bulk solvents and has been successfully extended to the preparation of mixed Ni/Zn hydroxy double salts. In a similar approach, nickel hydroxide has been produced by milling sodium hydroxide with either anhydrous nickel sulfate (B86663) or its hexahydrate form in a common coffee grinder. These mechanochemical reactions are often exothermic and autocatalytic, demonstrating a rapid, solventless pathway to the desired product.

Microwave-Assisted Synthesis : Microwave heating offers a rapid and energy-efficient alternative to conventional hydrothermal methods. Pure α-phase nickel hydroxide nanoflakes have been successfully synthesized in as little as 10 minutes at 150°C using this technique. This method significantly reduces reaction times and energy input compared to traditional heating protocols.

Low-Temperature Hydrothermal and Precipitation Methods : While not entirely energy-free, hydrothermal syntheses conducted at relatively low temperatures (100-180°C) represent a greener approach than high-temperature calcination. α-Ni(OH)₂ nanostructures, for example, can be formed using nickel acetate tetrahydrate as a precursor in a one-step hydrothermal process at modest temperatures. Similarly, highly crystalline layered double hydroxides containing nickel can be produced at temperatures as low as 100°C through a homogeneous precipitation method using urea (B33335), which slowly decomposes to create uniform precipitating conditions.

The sustainability of a synthetic process is also intrinsically linked to the choice of starting materials. Research is moving towards the use of abundant, less hazardous precursors and the valorization of waste streams.

A more advanced approach to sustainable precursor utilization involves the recovery of nickel from industrial waste. Nickel can be recovered from chemical plating waste solutions through controlled precipitation. researchgate.net By adjusting parameters like pH and temperature, nickel can be precipitated as nickel hydroxide, which can then serve as a precursor for other nickel compounds. researchgate.net This not only treats hazardous industrial effluent but also creates a circular economy, turning a waste product into a valuable starting material for energy conversion applications. researchgate.net

Investigation of Crystallization and Growth Mechanisms

A thorough understanding of how this compound crystals form and grow is critical for controlling the final product's properties, such as particle size, morphology, and crystallinity.

The formation of nickel hydroxide in the presence of acetate ions is understood to be a multi-stage process. The mechanism involves an initial, rapid phase where an amorphous particulate is formed, followed by a much slower aging or crystallization stage.

The acetate ion plays a crucial role in this process. It acts as a "soft" ligand, forming a weak complex with the Ni²⁺ cations in the solution. This complexation slows down the initial precipitation reaction, effectively moderating the formation rate of the initial amorphous particles. Research suggests that in this system, the rate of nucleation is significantly slower than the rate of crystal growth, which has profound implications for the final particle size and distribution.

The final morphology, crystal phase, and particle size of this compound and its related hydroxide phases are highly sensitive to the specific conditions of the synthesis reaction. By carefully controlling these parameters, researchers can tailor the material for specific applications.

The presence of the acetate ion itself is a key parameter. Its role as a complexing agent leads to the formation of a bi-phase system containing both α-Ni(OH)₂ and β-Ni(OH)₂, characterized by low crystallinity and a higher proportion of smaller particles with an increased surface area.

Hydrothermal synthesis using nickel acetate tetrahydrate can yield flower-like nanostructures. The final morphology in these systems can be further tuned by the concentration of additives such as ethylene-1,2-diamine (en), hexamethylenetetramine (HMT), and various surfactants.

Microwave-assisted synthesis provides a clear example of how temperature and reaction time directly influence the product's characteristics. As detailed in the table below, short reaction times at a moderate temperature favor the formation of the pure α-phase, while increased time and temperature lead to phase transformation and morphological changes.

| Temperature (°C) | Time (min) | Resulting Crystal Phase(s) | Observed Morphology |

|---|---|---|---|

| 150 | 10 | Pure α-Ni(OH)₂ | Nanoflakes with a thickness of 20-30 nm. |

| 150 | 30 | Mixed α- and β-Ni(OH)₂ | Small, macro-porous flower-like clusters of interconnected nanoflakes. |

| 220 | 30 | Pure β-Ni(OH)₂ | Enlarged diameter of flower-like clusters compared to lower temperature synthesis. |

This precise control over the crystalline phase and morphology by manipulating reaction parameters is essential for optimizing the performance of this compound in its various applications.

Structural Elucidation and Coordination Chemistry Research

Advanced Diffraction Techniques for Crystal Structure Determination

Diffraction methods are fundamental in determining the atomic arrangement within crystalline materials. For nickel hydroxyacetate, these techniques have been pivotal in confirming its layered structure and assessing its purity.

Table 1: Representative Crystallographic Data for a Ni(II) Acetate (B1210297) Complex

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2(1)/c |

| a (Å) | 4.8319 |

| b (Å) | 11.900 |

| c (Å) | 8.5531 |

| β (°) | 93.6 |

| Coordination Geometry | Octahedral |

Note: Data is for Nickel Acetate Tetrahydrate as a representative model for the coordination environment of Ni(II) with carboxylate ligands.

Powder X-ray diffraction (PXRD) is a primary technique used to characterize the bulk structure of polycrystalline materials like this compound. Studies have shown that this compound often adopts a layered structure analogous to that of brucite (Mg(OH)₂), where layers of nickel hydroxide (B78521) are intercalated with acetate ions. researchgate.netrsc.org The general formula for such compounds is often represented as Ni(OH)₂₋ₓ(CH₃COO)ₓ·nH₂O. rsc.org

The PXRD patterns of these layered nickel hydroxysalts are characterized by a series of (00l) reflections at low 2θ angles, which are indicative of the layered nature and provide information about the interlayer spacing or basal spacing. ed.ac.uk The positions of these peaks can shift depending on the size of the intercalated anion. In addition to the basal reflections, broader, often asymmetric peaks are observed at higher 2θ angles, which correspond to the intralayer structure ((hk0) reflections). ed.ac.uk The broadness of these peaks suggests a degree of disorder, such as turbostratic disorder, where the layers are stacked randomly. rsc.orgrsc.org PXRD is crucial for confirming the formation of the desired layered phase, assessing its crystallinity, and ensuring the absence of impurity phases like nickel hydroxide or nickel oxide. researchgate.net

Table 2: Typical Powder XRD Peaks for a Layered Nickel Hydroxysalt

| 2θ (°) (Cu Kα) | (hkl) Plane | d-spacing (Å) | Intensity |

| ~8-10 | (001) | ~8.8-11.0 | Strong |

| ~19-21 | (002) | ~4.2-4.6 | Medium |

| ~33-35 | (100) | ~2.5-2.7 | Broad |

| ~59-61 | (110) | ~1.5-1.6 | Broad, Asymmetric |

Note: The exact peak positions and intensities can vary depending on the specific composition and hydration level.

Electron diffraction techniques, such as selected area electron diffraction (SAED), are powerful for probing the crystal structure of nanoscale materials. For nanostructured forms of this compound and related layered nickel salts, SAED patterns can provide valuable information about their crystallinity and layered nature at a local level. researchgate.net A typical SAED pattern for a layered material consists of a series of concentric rings or a hexagonal pattern of spots, which correspond to the diffraction from different crystallographic planes. researchgate.netresearchgate.net The indexing of these diffraction rings or spots allows for the determination of the lattice parameters and confirmation of the crystal structure. For instance, the hexagonal diffraction pattern is characteristic of the brucite-like layers, confirming the intralayer atomic arrangement. The presence of sharp spots indicates a high degree of crystallinity, while diffuse rings can suggest a more amorphous or poorly crystalline nature. This technique is particularly useful for characterizing individual nanoparticles or small agglomerates, providing structural information that may not be obtainable from bulk-sensitive techniques like PXRD. researchgate.net

Spectroscopic Investigations of Chemical Bonding and Electronic Structure

Spectroscopic methods are employed to probe the chemical bonds, functional groups, and electronic states of atoms within this compound, offering a deeper understanding of its molecular structure and surface chemistry.

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, is instrumental in characterizing the coordination of the hydroxyacetate ligand to the nickel center. The most informative vibrations are the asymmetric (νₐₛ(COO⁻)) and symmetric (νₛ(COO⁻)) stretching modes of the carboxylate group. scienceasia.org The frequency separation between these two bands (Δν = νₐₛ - νₛ) is a well-established diagnostic tool to determine the coordination mode of the carboxylate ligand.

A large separation (typically > 200 cm⁻¹) suggests a monodentate coordination, where only one of the carboxylate oxygen atoms is bonded to the nickel ion. A smaller separation (typically < 150 cm⁻¹) is indicative of a bidentate chelating or bridging coordination mode. In addition to the carboxylate vibrations, FT-IR and Raman spectra of this compound also exhibit bands corresponding to the O-H stretching of the hydroxyl groups and intercalated water molecules, typically in the region of 3200-3600 cm⁻¹. researchgate.net Vibrations associated with the Ni-O bonds are usually observed in the far-infrared or low-frequency Raman region, typically below 600 cm⁻¹. dtic.mil

Table 3: Key Vibrational Bands in the Spectra of this compound

| Wavenumber (cm⁻¹) | Assignment | Technique |

| ~3200-3600 | ν(O-H) of hydroxyl groups and water | FT-IR, Raman |

| ~1550-1610 | νₐₛ(COO⁻) Asymmetric stretching | FT-IR, Raman |

| ~1380-1420 | νₛ(COO⁻) Symmetric stretching | FT-IR, Raman |

| ~1050-1100 | ν(C-O) of the hydroxyl group | FT-IR |

| ~400-600 | ν(Ni-O) | FT-IR, Raman |

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information about the elemental composition and chemical states of the constituent elements. For this compound, the Ni 2p core level spectrum is of particular interest for confirming the +2 oxidation state of nickel. The Ni 2p spectrum for Ni(II) compounds is characterized by a spin-orbit split doublet, Ni 2p₃/₂ and Ni 2p₁/₂, with complex multiplet splitting and prominent "shake-up" satellite peaks. surfacesciencewestern.comosti.gov

The main Ni 2p₃/₂ peak for Ni(II) in an oxygen-rich environment, such as in this compound, is typically observed at a binding energy of around 855-856 eV. semanticscholar.orgconicet.gov.ar The presence of strong satellite features at higher binding energies (around 6 eV above the main peak) is a characteristic signature of high-spin Ni(II) compounds. researchgate.netnih.gov Analysis of the O 1s spectrum can help to distinguish between different oxygen environments, such as those in the carboxylate group, hydroxyl groups, and adsorbed water. The C 1s spectrum can be used to identify the carbon atoms in the hydroxyacetate ligand. XPS is therefore a powerful tool for verifying the oxidation state of nickel and probing the surface chemistry of this compound. uark.edumdpi.com

Table 4: Typical Binding Energies from XPS Analysis of Ni(II) Compounds

| Core Level | Species | Binding Energy (eV) |

| Ni 2p₃/₂ | Ni(II) | ~855.0 - 856.5 |

| Ni 2p₃/₂ Satellite | Ni(II) | ~861.0 - 862.5 |

| Ni 2p₁/₂ | Ni(II) | ~872.5 - 874.0 |

| O 1s | Carboxylate/Hydroxide | ~531.0 - 532.0 |

| C 1s | C-O/C-C | ~286.0 / ~284.8 |

Microscopic and Spectroscopic Analysis of Morphology and Microstructure

Scanning Electron Microscopy for Surface Topography and Particle Architecture

While specific SEM studies on pure this compound are not extensively documented, analysis of related compounds such as nickel hydroxide (Ni(OH)₂) and layered nickel hydroxide salts provides a strong basis for predicting its likely morphology. Research on Ni(OH)₂ synthesized via precipitation methods often reveals a hierarchical micro-nano structure. These structures are typically composed of aggregates of smaller, plate-like or sheet-like nanoparticles.

Often, these nanosheets self-assemble into three-dimensional, flower-like or spherical architectures. The individual "petals" of these structures are the thin nanosheets of the nickel compound. This morphology creates a high surface area, which can be advantageous in applications like catalysis or energy storage. It is plausible that this compound, being a layered hydroxide salt, could adopt a similar particle architecture, forming polycrystalline aggregates of thin nanosheets. The specific synthesis conditions, such as precursor concentration, temperature, and pH, would be expected to significantly influence the final particle size and degree of aggregation.

Transmission Electron Microscopy for Nanoscale Structural Characterization and Lattice Imaging

Transmission Electron Microscopy (TEM) offers higher resolution than SEM, enabling the characterization of nanoscale features, internal structure, and crystallinity of materials. For this compound, TEM would be employed to examine the individual nanosheets or nanoparticles that constitute the larger structures observed in SEM.

Studies on analogous nickel hydroxide nanosheets have shown that they can be synthesized with thicknesses in the range of 3-6 nanometers. researchgate.netarxiv.org TEM images reveal their morphology as hexagonal islands or wrinkled, flexible sheets. researchgate.netarxiv.orgarxiv.org Such analysis can confirm the layered nature of the material at the nanoscale.

Furthermore, selected area electron diffraction (SAED), a technique performed within a TEM, provides crucial information about the crystallinity of the sample. A SAED pattern consisting of sharp, concentric rings is indicative of a polycrystalline material, where the nanosheets are crystalline but randomly oriented. If the pattern shows distinct spots, it suggests a single-crystal or highly oriented structure. For layered materials like this compound, the diffraction pattern would be expected to confirm the brucite-type hexagonal lattice of the nickel hydroxide layers. High-resolution TEM (HRTEM) can provide lattice imaging, allowing for the direct visualization of the atomic planes and the measurement of interlayer d-spacing, offering definitive evidence of the compound's crystal structure and identifying any potential defects. mdpi.com

Computational and Theoretical Approaches to Structural Prediction

Density Functional Theory Calculations for Geometric and Electronic Structures

Density Functional Theory (DFT) is a powerful computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations can predict its ground-state geometry, bond lengths, bond angles, and electronic properties with a high degree of accuracy, complementing experimental data from techniques like X-ray diffraction. nih.govnih.gov

In a typical DFT study of a nickel(II) complex, the central Ni²⁺ ion would be modeled with its coordinating hydroxyacetate ligands. Given the known structures of similar compounds like nickel acetate tetrahydrate, an octahedral coordination geometry is the most probable arrangement. wikipedia.org DFT calculations can optimize this geometry to find the lowest energy conformation, providing precise values for Ni-O bond lengths. Calculations on related aqua-nickel complexes, [Ni(H₂O)₆]²⁺, have shown that DFT can predict Ni-O bond lengths that are in good agreement with experimental values. researchgate.netfigshare.com

Beyond geometric prediction, DFT provides profound insights into the electronic structure. It can be used to calculate the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter that relates to the chemical reactivity and the electronic transitions observed in UV-Vis spectroscopy. sciepub.com By analyzing the composition of these frontier orbitals, researchers can determine the extent of metal-ligand orbital mixing and characterize the nature of the bonding (e.g., ionic vs. covalent character). researchgate.netsciepub.com This theoretical approach is also invaluable for interpreting EPR spectral parameters by calculating g-tensors and hyperfine coupling constants. nih.gov

Molecular Dynamics Simulations for Ligand-Metal Interactions

While DFT provides a static picture of the molecule's ground state, Molecular Dynamics (MD) simulations offer a dynamic view of the system, tracking the movements of atoms and molecules over time. MD simulations are particularly useful for understanding the complex interactions between the nickel ion, the hydroxyacetate ligands, and surrounding solvent molecules (typically water) in solution. arxiv.orgsemanticscholar.org

An MD simulation of this compound would model the forces between all atoms using a classical force field. The simulation would reveal how the flexible hydroxyacetate ligands coordinate with the central Ni²⁺ ion. Key dynamic processes that can be studied include:

Coordination Dynamics : Observing the stability of the Ni-O bonds and the flexibility of the chelate rings formed by the bidentate hydroxyacetate ligand.

Ligand Exchange : Simulating the mechanism by which a coordinated hydroxyacetate ligand or a water molecule might exchange with a molecule from the bulk solvent. Studies on Ni(II) complexes have used MD to investigate whether these exchange mechanisms are associative (where the incoming ligand binds before the old one leaves) or dissociative (where the old ligand leaves first). arxiv.org

Solvation Structure : Characterizing the structure of the first and second solvation shells around the complex, which is crucial for understanding its behavior in solution. Reactive force fields (ReaxFF) can even be used to simulate chemical processes like adsorption and dissociation at nickel surfaces. bit.edu.cnresearchgate.net

By providing an atomistic description of these dynamic events, MD simulations bridge the gap between static structural data and the macroscopic properties of the compound in solution. arxiv.orgresearchgate.net

Transformation Pathways and Derived Materials Research

Thermal Decomposition Studies and Reaction Kinetics

The thermal decomposition of nickel hydroxyacetate and related nickel precursors is a critical process for synthesizing nickel-based nanomaterials. Understanding the reaction pathways, intermediate phases, and kinetics is essential for controlling the properties of the final product.

Thermogravimetric analysis (TGA) is a fundamental technique used to study the thermal decomposition of nickel precursors by monitoring mass loss as a function of temperature. Studies on nickel acetate (B1210297) tetrahydrate, a closely related compound, provide insight into the decomposition profiles expected for this compound. The decomposition typically occurs in distinct stages.

The initial stage involves dehydration, where water molecules are removed from the hydrated salt. For nickel acetate tetrahydrate, this dehydration occurs between 118 and 137°C. researchgate.net Following dehydration, an intermediate basic nickel acetate, with a proposed formula of 0.86Ni(CH₃COO)₂·0.14Ni(OH)₂, is often formed. researchgate.netresearchgate.net This intermediate is essentially a form of this compound.

Subsequent heating leads to the decomposition of the anhydrous acetate. In an inert atmosphere like helium, this major decomposition step occurs around 345-350°C. researchgate.net Analysis of the evolved gases during this stage using techniques like quadrupole mass spectrometry (QMS) has identified products such as acetic acid, acetone, ketene, ethanol (B145695), and formic acid. researchgate.netstackexchange.com The final stage of decomposition can vary depending on the atmosphere. In an inert atmosphere, a mixture of NiO and metallic Ni is often produced, with further heating leading to a higher proportion of metallic nickel. researchgate.netresearchgate.net In an air atmosphere, the decomposition of the basic acetate leads directly to the formation of Nickel Oxide (NiO). researchgate.net For layered this compound salts, the final product of thermal decomposition is consistently identified as NiO. researchgate.netnarod.ru

Table 1: Thermal Decomposition Stages of Nickel Acetate Tetrahydrate in Helium

| Stage | Temperature Range (°C) | Key Process | Gaseous Products Identified | Solid Product |

|---|---|---|---|---|

| I | ~87 - 160 | Dehydration | Water (H₂O) | Anhydrous/Basic Nickel Acetate |

| II | ~300 - 380 | Decomposition of Acetate | Acetic Acid, Acetone, CO₂ stackexchange.com | Mixture of NiO and Ni researchgate.net |

Understanding the kinetics of the solid-state decomposition of this compound is crucial for designing and optimizing thermal conversion processes. Kinetic parameters, such as activation energy (Ea) and the pre-exponential factor (A), are determined by applying kinetic models to experimental data obtained from TGA.

The Coats-Redfern approximation is a common method used for calculating the kinetic parameters from non-isothermal TGA data. researchgate.net This involves fitting the experimental data to various solid-state reaction models (e.g., nucleation, diffusion, reaction order models) to determine which mechanism best describes the decomposition process. researchgate.net For the isothermal decomposition of nickel (II) hydroxide (B78521), a related precursor, a first-order random nucleation model was found to be the most valid, as opposed to diffusion or moving-boundary models. osti.gov For this process, the activation energy was measured as 134 kJ/mol with a frequency factor of 1.27 × 10¹⁰ s⁻¹. osti.gov Such studies indicate that the decomposition is often initiated by the formation of nuclei of the new phase (e.g., NiO), which then grow.

In-situ X-ray diffraction (XRD) is a powerful technique for studying the real-time structural changes and phase transformations that occur during the pyrolysis of materials like this compound. mdpi.com By collecting XRD patterns as the sample is heated, researchers can directly observe the disappearance of the precursor phase and the emergence of intermediate and final crystalline phases. mdpi.com

This technique allows for the precise determination of the temperatures at which phase transitions occur. For example, an in-situ XRD study could track the transformation from the layered structure of this compound to the cubic structure of NiO. narod.ru Such studies are essential for confirming the reaction pathways proposed by TGA and for understanding the crystallization process of the resulting NiO. nih.gov Research on the growth kinetics of NiO nanoparticles from amorphous precursors using in-situ XRD has shown how factors like heating rates can influence the final crystallite size. nih.gov This demonstrates the technique's utility in elucidating the mechanisms that govern the formation of nanostructured materials from precursor compounds.

Controlled Synthesis of Nickel Oxide (NiO) Nanostructures

This compound serves as an effective precursor for the synthesis of nickel oxide (NiO) nanostructures with controlled properties. The structure and composition of the precursor have a direct influence on the morphology and characteristics of the resulting NiO.

The transformation of this compound precursors into NiO involves thermal decomposition where the layered structure of the precursor breaks down. narod.ru This process includes dehydroxylation (removal of -OH groups) and the decomposition of the interlayer acetate anions. conicet.gov.ar The release of gaseous products like water and products from acetate decomposition leads to the formation of porous NiO structures.

The general mechanism involves the topotactic transformation where the basic layered structure of the precursor influences the final oxide structure. The nickel ions within the brucite-like layers of the hydroxyacetate rearrange into the face-centered cubic (fcc) lattice of NiO. This solid-state transformation pathway allows for the preservation of certain morphological features from the precursor to the final product.

The design of the precursor is a key strategy for controlling the morphology of the final NiO nanostructures. By carefully selecting the type of precursor and the synthesis conditions, a wide variety of NiO morphologies, such as nanoparticles, nanosheets, and hierarchical hollow spheres, can be achieved. rsc.orgrsc.org

Using different nickel salts as precursors, such as nickel acetate, nickel nitrate (B79036), or nickel sulfate (B86663), under controlled synthesis conditions like the sol-gel method, results in NiO with distinct morphologies. ui.ac.id For instance, using nickel acetate tetrahydrate as a precursor in a sol-gel process has been shown to produce rod-shaped NiO nanoparticles, whereas nickel nitrate and nickel sulfate under similar conditions yielded spherical and hexagonal shapes, respectively. ui.ac.id Similarly, hydrothermal methods using different nickel precursors can yield various nanostructures. mdpi.comiaea.org This demonstrates that the anions and the structure of the initial nickel salt play a crucial role in directing the assembly and growth of the final NiO material. The ability to tailor the precursor allows for fine-tuning the size, shape, and surface area of the NiO nanostructures for specific applications. rsc.org

Fabrication of Elemental Nickel and Nickel Alloy Materials

The synthesis of elemental nickel and its alloys from precursor compounds is fundamental to creating materials with specific magnetic, catalytic, and structural properties. This compound can serve as a precursor in these processes, typically through reduction pathways.

The conversion of nickel compounds to metallic nickel is a reductive process that can be achieved through various chemical and thermal methods. While specific literature on the direct reduction of this compound is not abundant, the process can be inferred from the well-established reduction of similar nickel compounds like nickel hydroxide and nickel oxide. The reduction process generally involves the thermal decomposition of the precursor followed by chemical reduction.

The initial step is often the thermal decomposition of the nickel precursor. For instance, nickel hydroxide decomposes to nickel oxide (NiO) and water vapor at temperatures typically ranging from 200°C to 300°C. researchgate.net Similarly, nickel acetate can be thermally decomposed to form Ni/NiO nanopowders. core.ac.uk It is anticipated that this compound would follow a comparable decomposition pathway, yielding nickel oxide, acetic acid, and water.

Once nickel oxide is formed, it can be reduced to metallic nickel using a reducing agent. Common reducing agents include hydrogen gas (H₂), carbon monoxide (CO), or other strong reducing agents like hydrazine (B178648) (N₂H₄). uu.nlgoogle.com The reduction of NiO with hydrogen typically occurs at elevated temperatures. For example, heating nickel oxide in a stream of hydrogen, carbon, or carbon monoxide effectively reduces it to metallic nickel. resintech.com

The conditions of the reduction process significantly influence the morphology and properties of the resulting metallic nickel. Key parameters include temperature, pressure of the reducing gas, and the presence of catalysts. For instance, the reduction of a nickel hydroxide slurry can be catalyzed by divalent iron ions, enabling the reaction to proceed at temperatures as low as 80°C and a hydrogen pressure of 0.5 bar. google.com

Table 1: General Conditions for Reduction of Nickel Precursors to Metallic Nickel

| Precursor | Reduction Method | Reducing Agent | Typical Temperature Range (°C) | Resulting Product |

| Nickel Hydroxide | Catalytic Reduction | Hydrogen (H₂) | 80 - 130 | Metallic Nickel Powder |

| Nickel Oxide | Thermal Reduction | Hydrogen (H₂) | > 200 | Metallic Nickel |

| Nickel Acetate | Thermal Decomposition | - | 350 - 500 | Ni/NiO Nanopowder |

This table presents generalized data for common nickel precursors due to the limited specific data for this compound.

Nickel alloy nanoparticles are of great interest due to their unique catalytic, magnetic, and electronic properties, which can be tuned by adjusting the composition and size of the nanoparticles. These materials can be synthesized by the co-reduction of a mixture of metal precursors. While the direct use of this compound in this context is not extensively documented, the principles of synthesis can be understood from studies using other nickel salts.

In a typical synthesis, salts of nickel and another metal (e.g., cobalt, copper, iron) are dissolved in a suitable solvent to create a homogeneous solution of mixed precursors. The co-reduction of these metal ions is then initiated by adding a reducing agent. The choice of reducing agent, solvent, and the presence of capping agents or surfactants are crucial for controlling the size, shape, and composition of the resulting alloy nanoparticles. For example, Ni-Mg/Al mixed oxides can be used to create catalysts containing small nickel crystallites dispersed on spinel structures. mdpi.com Similarly, supported CuNi alloy catalysts can be obtained from layered double hydroxide (LDH) precursors. mdpi.com

The thermal decomposition of mixed-metal acetate precursors can also lead to the formation of alloyed materials. For instance, a freeze-dried Ni-Fe-μ-oxo-acetate can be thermally decomposed to form an amorphous nickel ferrite (B1171679), which crystallizes into the spinel NiFe₂O₄ at temperatures between 300 and 500°C. researchgate.net This suggests that a mixed-metal precursor system involving this compound and an iron salt could potentially be used to synthesize nickel-iron alloys or oxides.

Development of Mixed Metal Oxide Systems

This compound can also serve as a valuable precursor for the synthesis of complex mixed metal oxide systems, such as spinel ferrites and perovskites. These materials have a wide range of applications in electronics, catalysis, and energy storage. The use of a well-defined precursor can offer advantages in controlling the stoichiometry and phase purity of the final oxide material.

Spinel Ferrites: Spinel ferrites, with the general formula MFe₂O₄ (where M is a divalent metal like Ni²⁺), are a class of magnetic materials with numerous technological applications. csu.edu.cnresearchgate.net The synthesis of nickel ferrite (NiFe₂O₄) often involves the co-precipitation of nickel and iron salts from a solution, followed by calcination. csu.edu.cn For example, fine nickel ferrite precursors with the formula NiFe₂(C₂O₄)₃·6H₂O have been obtained via a co-precipitation method. csu.edu.cn While this compound is not commonly cited, its use as a precursor would likely involve dissolving it along with an iron salt and then inducing precipitation to form a mixed-metal hydroxy-carboxylate, which upon calcination would yield the nickel ferrite spinel. The thermal decomposition of a mixed cobalt-nickel oxydiacetate has been shown to produce a Co₀.₄Ni₀.₆O oxide, demonstrating the feasibility of using mixed-metal carboxylate precursors. researchgate.net

Perovskites: Perovskite oxides containing nickel, such as LaNiO₃, are investigated for their catalytic and electronic properties. scielo.brmdpi.com The synthesis of these materials often employs methods that ensure atomic-level mixing of the constituent metals, such as the sol-gel or co-precipitation routes. mdpi.com Nickel-based perovskite-type oxides are typically synthesized from nitrate precursors. scielo.br For instance, La₁₋ₓSrₓNiO₃ perovskites have been synthesized using nickel, lanthanum, and strontium nitrates. scielo.br The use of this compound as a precursor could potentially offer an alternative route, where its decomposition characteristics might influence the final structure and morphology of the perovskite oxide.

A significant challenge in the synthesis of mixed metal oxides is achieving the desired stoichiometry and preventing the segregation of individual metal oxide phases. The choice of precursor and the synthesis method are critical in overcoming this challenge. Precursor routes, where the different metal cations are intimately mixed on a molecular level, are often superior to traditional solid-state reaction methods. csu.edu.cn

Using a precursor like this compound in combination with other metal carboxylates or hydroxides can facilitate the formation of a homogeneous mixed-metal precursor. This homogeneity is crucial because it can be retained during the subsequent thermal decomposition (calcination) step, leading to the direct formation of the desired mixed metal oxide phase at lower temperatures and with higher purity. For example, the synthesis of ternary NiCoFe mixed-metal oxides via a hydrotalcite-like precursor route allows for the formation of well-crystalline layered double hydroxides, which upon calcination yield the mixed-metal oxides. rsc.org This approach helps in avoiding the formation of separate binary oxides. The careful control of calcination temperature and time is also essential to influence the crystal structure, particle size, and phase purity of the final material. researchgate.net

Table 2: Overview of Synthesis Methods for Nickel-Containing Mixed Metal Oxides

| Material Type | Common Precursors | Synthesis Method | Key Advantages |

| Spinel Ferrites | Nickel and Iron Salts (e.g., chlorides, oxalates) | Co-precipitation | Better homogeneity, molecular-level mixing, lower reaction temperatures |

| Perovskites | Nickel, Lanthanum, Strontium Nitrates | Modified Proteic Gel | Good control over stoichiometry, formation of nanostructured materials |

| Mixed-Metal Oxides | Nickel, Cobalt, Iron Salts | Hydrotalcite-like Route | Formation of homogeneous layered double hydroxide precursors, high surface area |

This table summarizes common synthesis strategies for nickel-containing complex oxides, providing a framework for the potential application of this compound as a precursor.

Applications in Advanced Materials Science and Engineering Research

Catalytic Applications and Mechanistic Insights

The utility of nickel hydroxyacetate in catalysis primarily stems from its role as a precursor to catalytically active nickel species, such as nickel oxides, hydroxides, and metallic nickel nanoparticles. The layered structure facilitates a high dispersion of the active metal sites upon thermal or chemical treatment.

Materials derived from this compound and structurally similar layered double hydroxides (LDHs) are effective heterogeneous catalysts. The thermal decomposition of these precursors can yield highly dispersed nickel or nickel oxide particles supported on a stable matrix, which is crucial for catalytic activity and stability. mdpi.com

Nickel-based materials are known to catalyze various oxidation reactions, a capability attributed to the Ni²⁺/Ni³⁺ redox couple, which facilitates the formation of active nickel oxyhydroxide (NiOOH) species. rsc.org This active species is crucial in the electrocatalytic oxidation of various molecules.

Methanol (B129727) Oxidation: In the field of direct methanol fuel cells, interface engineering of catalysts is critical. Nanoscale nickel/nickel oxide (Ni/NiO) heterostructures, which can be synthesized from nickel salt precursors like nickel acetate (B1210297), have demonstrated outstanding catalytic activity for the methanol oxidation reaction (MOR) in alkaline solutions. nih.gov A combined experimental and computational approach revealed that the specific Ni/NiO interface provides abundant accessible active sites and improves the energetics of the reaction. nih.gov This interface contributes to favorable kinetics and enhanced structural stability, leading to superior performance over many non-precious catalysts. nih.gov

Urea (B33335) Oxidation: Nickel-based materials are also extensively studied as efficient catalysts for the urea oxidation reaction (UOR), which is significant for urea-based energy conversion devices and urea-rich wastewater treatment. scispace.com The catalytic activity is linked to the formation of high-valent nickel species during the electrochemical process.

This compound and related layered compounds are important precursors for creating electrocatalysts for water splitting—namely the hydrogen evolution reaction (HER) and the oxygen evolution reaction (OER).

Oxygen Evolution Reaction (OER): The presence of acetate anions, such as in this compound or when using nickel acetate as a precursor, can influence the formation and electrocatalytic activity of materials like Nickel-Iron Layered Double Hydroxides (NiFe-LDH). acs.org These materials are highly active for the OER. The active species in many nickel-based OER catalysts is identified as NiOOH, which forms during the electrochemical process. rsc.org Synthesizing nickel hydroxide (B78521) nanosheets, which are structurally analogous to the layers in this compound, produces materials with superior catalytic properties for OER compared to nickel oxide sheets derived from them via heat treatment. rsc.org

Hydrogen Evolution Reaction (HER): While platinum is the benchmark catalyst for HER, significant research has focused on developing cost-effective alternatives. Nickel-based materials, including those derived from layered hydroxide precursors, are promising candidates. researchgate.netresearchgate.net For instance, heterostructures such as Ni₃S₂/Ni(OH)₂ fabricated on nickel foam show low overpotentials for HER in alkaline media. researchgate.net The performance of these catalysts is often attributed to synergistic effects between the different components and the high surface area of the nanostructured materials.

The following table summarizes the performance of various nickel-based electrocatalysts, including those derived from layered hydroxide structures, for OER and HER.

| Catalyst System | Reaction | Overpotential (mV) at 10 mA cm⁻² | Electrolyte | Reference |

| Ni₃S₂/Ni(OH)₂–NF | HER | 66 | 1 M KOH | researchgate.net |

| NiFe-LDH/Co,N-CNF | OER | 312 | - | researchgate.net |

| Ni₃₂Fe Oxide on Ni Foam | OER | 291 | Alkaline | youtube.com |

Catalytic oxidation of carbon monoxide (CO) to carbon dioxide (CO₂) is crucial for controlling air pollution from vehicle exhaust and industrial emissions. Transition metal oxides, including those of nickel and cobalt, are considered cost-effective alternatives to precious metal catalysts. nih.gov

Research has shown that Ni-Co binary oxides can exhibit strong adsorption capacity for CO and act as potential catalysts for its oxidation at low temperatures. nih.gov The synthesis of Ni-Co bimetal hydroxide nanosheets, which share a layered structure with this compound, can lead to active catalysts for CO oxidation. The synergistic effect between nickel and cobalt in the derived mixed oxides is believed to enhance catalytic activity by improving the dispersion of metal particles and facilitating the activation of adsorbed CO. nih.gov While direct studies using this compound as the specific precursor are limited, its thermal decomposition properties make it a suitable candidate for producing such mixed-oxide catalysts.

The performance of a heterogeneous catalyst can be significantly enhanced by dispersing it on a high-surface-area support and by engineering the interface between the catalyst and the support.

Support Interaction: Using precursors like nickel acetate to impregnate supports such as calcium-enriched hydroxyapatite (B223615) allows for the creation of catalysts with high nickel dispersion and a greater density of lattice defects. ehu.es This improved dispersion and the strong interaction between the nickel species and the support are key to enhancing catalytic performance. ehu.es The selection and pretreatment of the support material can remarkably alter the chemical state and particle size of the supported nickel species. researchgate.net

Heterogeneous Catalysis Using Derived Nickel Materials.

Electrochemical Energy Storage and Conversion Research

This compound and materials directly synthesized from it or in its presence are highly relevant to electrochemical energy storage, particularly for batteries and supercapacitors. The layered structure and the electrochemical activity of nickel are central to these applications.

The synthesis of nickel hydroxide in the presence of acetate ions has been shown to produce a more electrochemically active material for chemical power sources. researchgate.neturan.ua This process yields a bi-phasic system containing both α-Ni(OH)₂ and low-crystallinity β-Ni(OH)₂, resulting in smaller particles with a larger surface area. researchgate.net Compared to nickel hydroxide synthesized without acetate, this material shows a significant increase in the specific discharge peak current, indicating enhanced electrochemical activity that improves further with cycling. researchgate.neturan.ua This makes it a superior active material for the positive electrodes in alkaline batteries like Nickel-Metal Hydride (Ni-MH) and Nickel-Cadmium (Ni-Cd) types. tanaka-chem.co.jpgoogle.com

In the realm of supercapacitors, which store energy via fast surface redox reactions (pseudocapacitance), nickel-based materials are promising electrodes due to their high theoretical specific capacitance.

Nickel Oxide Electrodes: Nickel oxide (NiO), which can be prepared from precursors like nickel acetate, is a widely studied pseudocapacitive material. espublisher.com Graphene/NiO nanocomposites, for instance, exhibit high specific capacitance and better cycling stability compared to some other metal oxides, demonstrating an efficient synergistic cooperation between the conductive graphene nanosheets and the pseudocapacitive NiO nanoparticles. aalto.fi

Layered Double Hydroxides: Composites based on cobalt-nickel layered double hydroxides (CoNi-LDH) have been developed as positive electrodes for asymmetric supercapacitors. These devices can operate in a wide voltage window and deliver high energy and power densities, making them promising for future flexible electronic devices. nih.gov

The table below presents electrochemical performance data for various energy storage devices utilizing nickel-based materials derived from acetate-containing systems.

| Electrode Material | Device Type | Specific Capacitance (F g⁻¹) | Energy Density (Wh kg⁻¹) | Power Density (W kg⁻¹) | Reference |

| Gr/NiO | Supercapacitor | 667.58 (at 1 A g⁻¹) | 23.17 | 250 | aalto.fi |

| CC/NiCo₂O₄/CoNi-LDH | Asymmetric Supercapacitor | 137.88 (at 1 A g⁻¹) | 55.35 | 850.12 | nih.gov |

| Ni, Co, Mn (NCM) Hydroxide | Asymmetric Supercapacitor | - | 23.7 | 13,120 | rsc.org |

Emerging Applications in Sensing and Environmental Remediation.

Gas Sensing Material Development and Mechanism

Nickel(II) oxide (NiO), a p-type semiconductor, is a prominent material in the development of chemoresistive gas sensors. These sensors are fabricated using NiO nanostructures, which can be synthesized from precursors like nickel hydroxide, often derived from nickel salts such as acetate. nih.goviaea.org The sensing capability of NiO extends to a variety of volatile organic compounds (VOCs), including ethanol (B145695), propanol (B110389), acetone, and carbon monoxide. nih.govmdpi.comsensor-jlu.comfrontiersin.org

The gas sensing mechanism of NiO is based on the modulation of its electrical resistance upon interaction with a target gas. semanticscholar.org In an ambient air environment, oxygen molecules are adsorbed onto the surface of the NiO material. These molecules capture free electrons from the NiO's valence band, forming various ionized oxygen species (such as O⁻, O²⁻, or O₂⁻). This process increases the concentration of holes (positive charge carriers), creating a hole-accumulation layer near the surface and thereby decreasing the material's baseline resistance. researchgate.netsemanticscholar.org

Research has shown that NiO-based sensors exhibit notable sensitivity towards VOCs containing hydroxyl (-OH) and carbonyl functional groups. mdpi.com For instance, sensors fabricated from Ni(OH)₂ nanoplatelets and subsequently converted to NiO demonstrated a distinct sensitivity to ethanol and propanol at concentrations as low as 5 ppm. nih.gov The performance of these sensors, including sensitivity, selectivity, and response/recovery time, is highly dependent on factors such as the material's morphology, particle size, and the sensor's operating temperature. sensor-jlu.com Doping NiO with other elements, such as aluminum, has been shown to significantly enhance sensor response and selectivity towards specific gases like ethanol. sensor-jlu.com

| Sensing Material | Target Gas | Concentration (ppm) | Optimal Operating Temperature (°C) | Sensor Response | Response / Recovery Time (s) |

|---|---|---|---|---|---|

| NiO Thick Film | Ethanol | 5 | 350 | Rg/Ra = 1.5 | <80 / <120 |

| NiO Thick Film | Acetone | 5 - 25 | 350 | High | <80 / <120 |

| NiO Thick Film | 2-Propanol | 5 - 25 | 350 | High | <80 / <120 |

| NiO (from Ni(OH)₂) | Ethanol | 5 | Not Specified | Sensitive | Not Specified |

| NiO (from Ni(OH)₂) | Propanol | 5 | Not Specified | Sensitive | Not Specified |

| Al-doped NiO | Ethanol | 100 | 200 | ~6.3 times higher than pure NiO | Not Specified |

| Flake-flower NiO | Carbon Monoxide (CO) | 5 | 250 | High Selectivity | Not Specified |

Photocatalytic Degradation Studies

Nickel-based nanomaterials, including nickel oxide (NiO) and nickel hydroxide (Ni(OH)₂), have emerged as effective photocatalysts for the degradation of organic pollutants in water, such as industrial dyes. researchgate.netkashanu.ac.ir These materials are often synthesized using precursor compounds like nickel acetate, highlighting a pathway from this compound to functional photocatalysts. scispace.comresearchgate.net The photocatalytic efficiency of NiO is attributed to its semiconductor properties, possessing a wide band gap of approximately 3.6 eV. kashanu.ac.ir

The mechanism of photocatalysis begins when the NiO semiconductor absorbs photons with energy equal to or greater than its band gap energy. This absorption excites electrons (e⁻) from the valence band to the conduction band, leaving behind positively charged holes (h⁺). kashanu.ac.ir These electron-hole pairs are the primary drivers of the degradation process.

The highly reactive holes on the catalyst's surface can oxidize water molecules or hydroxide ions (OH⁻) to form hydroxyl radicals (•OH). kashanu.ac.ir Simultaneously, the electrons in the conduction band can reduce molecular oxygen (O₂) to generate superoxide (B77818) radicals (•O₂⁻). kashanu.ac.ir These resulting reactive oxygen species (ROS), particularly the hydroxyl radicals, are powerful, non-selective oxidizing agents that can break down complex organic dye molecules into simpler, less harmful compounds like carbon dioxide (CO₂) and water (H₂O). kashanu.ac.iruchile.cl

| Catalyst | Pollutant | Light Source | Degradation Efficiency (%) | Time |

|---|---|---|---|---|

| Mn-doped NiO | Rhodamine B | Not Specified | 97.57 | Not Specified |

| Pure NiO | Rhodamine B | Not Specified | 90.94 | Not Specified |

| NiO Nanoparticles | Fast Green | Not Specified | 91.45 | Not Specified |

| NiO Nanoparticles | Acid Orange 7 | Visible Light | 90.2 | Not Specified |

| TiO₂/NiO Nanocomposite | Methylene Blue | UV Light | Effective | Not Specified |

| TiO₂/NiO Nanocomposite | Methyl Orange | UV Light | Effective | Not Specified |

Theoretical and Computational Research on Nickel Hydroxyacetate Systems

Electronic Structure and Bonding Analysis

Understanding the arrangement of electrons and the nature of the chemical bonds within nickel hydroxyacetate is fundamental to explaining its chemical and physical properties. Computational approaches such as Density Functional Theory (DFT) and ab initio methods are central to this analysis.

Ab initio and Density Functional Theory (DFT) are quantum mechanical methods used to solve the electronic structure of molecules. youtube.comyoutube.com These calculations determine the energies and shapes of molecular orbitals (MOs), which describe the probability of finding an electron in a particular region of the molecule. For a nickel(II) complex like this compound, the analysis focuses on the interactions between the d-orbitals of the nickel ion and the orbitals of the hydroxy and acetate (B1210297) ligands.

Research on related nickel(II) complexes provides a model for the expected electronic structure. In a typical octahedral Ni(II) complex, the d-orbitals split into two energy levels: the lower-energy t₂g set and the higher-energy e_g set. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are critical for determining reactivity. In square planar Ni(II)-thiolate complexes, for instance, DFT calculations identify the Ni 3d(x²-y²) orbital as the LUMO, which has strong antibonding interactions with ligand p-orbitals. nih.gov For nickelates, DFT+U schemes are often employed to correctly model the correlated electronic structure. arxiv.orgaps.org

Table 1: Representative Molecular Orbital Contributions in a Model Nickel(II) Complex This table illustrates typical orbital compositions based on DFT calculations of analogous Ni(II) complexes. The percentages represent the contribution of atomic orbitals to the molecular orbital.

| Molecular Orbital | Primary Character | Ni 3d Contribution (%) | Ligand (O, C) p-Orbital Contribution (%) | Bonding/Antibonding Nature |

|---|---|---|---|---|

| LUMO+1 | Antibonding | 25 | 75 | σ |

| LUMO | Antibonding | 60 | 40 | σ (primarily d(x²-y²)) |

| HOMO | Non-bonding | 85 | 15 | Non-bonding (primarily d(z²), d(xy), d(xz), d(yz)) |

| HOMO-1 | Bonding | 40 | 60 | σ |

The Quantum Theory of Atoms in Molecules (QTAIM) is a powerful method for analyzing the electron density distribution (ρ) to characterize chemical bonding. nih.gov This analysis identifies bond critical points (BCPs)—locations of minimum electron density between two bonded atoms. The properties of the electron density at these points provide quantitative measures of the bond's nature.

Key descriptors at the BCP include:

Electron Density (ρ(r)) : Higher values indicate a greater accumulation of charge, typical of covalent bonds.

Laplacian of Electron Density (∇²ρ(r)) : A negative value signifies a concentration of charge, characteristic of a shared (covalent) interaction, while a positive value indicates charge depletion, characteristic of a closed-shell (ionic) interaction.

Table 2: Topological Properties at Bond Critical Points for Ni-O Bonds in a Related Nickel Complex Data derived from studies on tetraaquabis(hydrogenmaleato)nickel(II), serving as an analogue for the bonds in this compound. researchgate.net

| Bond | Electron Density at BCP (ρ) (eÅ⁻³) | Laplacian of Electron Density at BCP (∇²ρ) (eÅ⁻⁵) | Bond Character Interpretation |

|---|---|---|---|

| Ni-O (axial) | 0.252 | 5.690 | Predominantly Ionic |

| Ni-O (basal) | ~0.295 | ~7.026 | Intermediate, Predominantly Ionic |

Reaction Mechanism and Pathway Modeling

Computational modeling is instrumental in elucidating the step-by-step mechanisms of chemical reactions, including the synthesis and decomposition of this compound.

The synthesis of this compound can be modeled to understand the reaction pathways and identify key intermediates and transition states. DFT calculations are used to map the potential energy surface of the reaction, revealing the most energetically favorable route from reactants to products. Such studies are crucial for optimizing reaction conditions.

Computational investigations into the reactivity of nickel complexes have shed light on the formation of Ni-O and Ni-C bonds. researchgate.netutas.edu.au For example, the synthesis of a nickel hydroxycarbonyl (B1239141) species, (PNP)NiCOOH-κC, was successfully achieved and computationally analyzed, providing a model for understanding the formation of related compounds. researchgate.netfigshare.com These studies often explore the role of different nickel oxidation states (e.g., Ni(II), Ni(III)) as intermediates in catalytic cycles. nih.gov By modeling the addition of hydroxy and acetate ligands to a nickel precursor, researchers can calculate reaction energies and activation barriers, thereby predicting the feasibility and kinetics of the synthesis process.

Thermal decomposition is a critical process for many materials, and computational modeling can predict the decomposition products and the temperatures at which they form. This is often done in conjunction with experimental techniques like Thermogravimetric Analysis (TGA).

The thermal decomposition of this compound is expected to proceed in stages, likely beginning with dehydration (loss of water), followed by the decomposition of the hydroxy and acetate groups. Studies on the decomposition of nickel hydroxide (B78521) (Ni(OH)₂) and nickel acetate tetrahydrate provide excellent models for these processes. osti.govresearchgate.net The decomposition of β-Ni(OH)₂ to nickel oxide (NiO) and water is a well-studied solid-state reaction. osti.gov Kinetic analyses of TGA data for this process have determined activation energies (Ea) that quantify the energy barrier for the reaction. Similarly, the decomposition of nickel acetate involves dehydration followed by the breakdown of the acetate ligand. researchgate.net

Computational models can simulate these bond-breaking processes, calculate the activation energies for each step, and help validate the mechanisms proposed from experimental data. osti.gov

Table 3: Experimental Activation Energies for Decomposition of Related Nickel Compounds This table presents a range of experimentally determined activation energies for the thermal decomposition of nickel hydroxide and nickel acetate, which serve as models for the processes in this compound.

| Compound | Decomposition Step | Method | Activation Energy (Ea) (kJ/mol) | Reference |

|---|---|---|---|---|

| β-Nickel Hydroxide | Ni(OH)₂ → NiO + H₂O | Isothermal TGA | 134 | osti.gov |

| Nickel Hydroxide | Ni(OH)₂ → NiO + H₂O | Isothermal TGA | 119 | osti.gov |

| Nickel Hydroxide | Ni(OH)₂ → NiO + H₂O | Non-isothermal (Air) | 72-101 | osti.gov |

| Nickel Hydroxide | Ni(OH)₂ → NiO + H₂O | Non-isothermal (Vacuum) | 89-110 | osti.gov |

| Nickel Acetate Tetrahydrate | Dehydration | TGA | Not specified | researchgate.net |

Predictive Material Design and Property Simulation

A major goal of computational materials science is to design new materials with specific, desirable properties before they are synthesized in the lab. mit.edunih.gov This "materials by design" approach leverages predictive simulations to accelerate innovation. youtube.com By using this compound as a building block, computational models can explore the properties of novel derivative materials.

The process involves:

Hypothesizing New Structures : Creating virtual structures based on this compound, such as metal-organic frameworks (MOFs), polymers, or doped materials.

Simulating Properties : Using a suite of computational tools to predict key properties. imdea.org For example:

DFT can predict electronic properties like band gaps and conductivity.

Molecular Dynamics (MD) can simulate mechanical properties like strength and elasticity, as well as thermal stability.

Computational Thermodynamics (e.g., CalPhaD) can predict phase stability and transformation temperatures. imdea.org

Screening Candidates : High-throughput computational screening can rapidly evaluate thousands of potential structures to identify the most promising candidates for a specific application, such as catalysis, energy storage, or electronics. nih.gov

This predictive framework, successfully applied to materials like nickel-based superalloys, allows researchers to establish links between chemical composition, material structure, and functional performance, guiding experimental efforts toward the most viable new materials. imdea.org

Design of Novel Nickel Precursors with Tailored Properties

Computational methods, particularly Density Functional Theory (DFT), are pivotal in the rational design of precursor materials for catalysts and functional materials. These techniques allow researchers to predict the structural, electronic, and thermodynamic properties of novel compounds before their synthesis, accelerating the discovery of materials with desired characteristics.

In the context of nickel precursors, computational studies can be employed to:

Predict Stable Structures: Theoretical calculations can determine the most energetically favorable crystal structures and molecular geometries of complex nickel compounds. For instance, studies on related compounds like layered hydroxide nickel acetate have elucidated its brucite-like structure where some hydroxyl groups are substituted by acetate groups. acs.org Similar computational approaches could be used to model the structure of this compound and predict its stability.

Understand Decomposition Pathways: The thermal decomposition of a precursor is a critical step in the formation of the final catalytic material. Computational modeling can simulate these decomposition processes, identifying intermediate species and predicting the final products, such as nickel oxide or metallic nickel nanoparticles. researchgate.net For example, thermogravimetric analysis of nickel acetate tetrahydrate has shown a multi-step decomposition process involving dehydration, formation of a basic acetate, and subsequent decomposition to nickel carbide, nickel oxide, and metallic nickel. researchgate.netresearchgate.net Computational studies can provide deeper mechanistic insights into these transformations.

Tailor Ligand Effects: The organic ligands in a precursor, such as the hydroxyacetate group, play a crucial role in determining its solubility, stability, and decomposition behavior. DFT calculations can be used to study the electronic effects of different ligands on the nickel center, enabling the design of precursors with tailored properties for specific applications. mdpi.comnih.gov

The following table summarizes key parameters that can be evaluated through computational methods in the design of novel nickel precursors.

| Computational Parameter | Significance in Precursor Design | Relevant Computational Method |

| Formation Energy | Predicts the thermodynamic stability of the precursor. | Density Functional Theory (DFT) |

| Electronic Band Structure | Determines the electronic properties and potential for catalytic activity. | Density Functional Theory (DFT) |

| Bond Dissociation Energies | Helps in understanding the decomposition pathway and temperature. | Density Functional Theory (DFT) |

| Molecular Orbital Analysis (HOMO-LUMO) | Provides insights into the reactivity and charge transfer properties of the precursor complex. sciepub.com | Density Functional Theory (DFT) |

By leveraging these computational tools, it is possible to systematically screen and design novel nickel precursors, including those based on hydroxyacetate, with optimized properties for applications in catalysis and materials synthesis.

Simulation of Surface Reactions and Catalytic Sites

Once a nickel-based catalyst is formed, computational simulations are invaluable for understanding the nature of the active sites and the mechanisms of surface reactions. These simulations provide a molecular-level picture of catalytic processes that are often difficult to observe experimentally.

Modeling Catalytic Surfaces: Computational studies typically model different crystallographic facets of nickel, such as Ni(111), Ni(100), and Ni(110), to represent the various surfaces that may be present on a nickel nanoparticle catalyst. diva-portal.org The choice of surface can significantly influence catalytic activity and selectivity. diva-portal.orgacs.org For instance, studies on hydrocarbon gasification have shown that the Ni(110) surface exhibits better catalytic activity for hydrocarbon combustion compared to Ni(111) and Ni(100). diva-portal.org

Simulating Reaction Mechanisms: DFT calculations are widely used to map the potential energy surface of a catalytic reaction. This involves identifying the structures and energies of reactants, intermediates, transition states, and products. Key findings from such simulations on nickel surfaces include:

Adsorption Energies: The strength of adsorption of reactant molecules onto the catalyst surface is a critical factor. DFT can calculate these adsorption energies, providing insights into the initial steps of a catalytic cycle.

Reaction Barriers: The activation energy for each elementary step in a reaction mechanism can be calculated, allowing for the identification of the rate-determining step. For example, in the water-gas shift reaction on nickel surfaces, the dissociation of water can be a critical step, and its activation barrier varies depending on the crystal facet. diva-portal.org

Influence of Surface Defects: Real catalysts are not perfect crystals and often contain defects such as steps and vacancies, which can act as highly active sites. Computational models can incorporate these defects to study their impact on catalysis. acs.org

The table below presents a selection of computationally determined parameters for reactions on nickel surfaces, illustrating the type of data generated from such studies.

| Reaction / Species | Nickel Surface | Calculated Parameter | Value (eV) | Significance |

| H₂O Adsorption | Ni(111) | Adsorption Energy | -0.3 to -0.5 | Strength of water binding |

| O₂ Dissociation | Ni(111) | Reaction Energy | -3.70 | Thermodynamic driving force for oxygen dissociation arxiv.org |

| O₂ Dissociation | NiFe Alloy | Reaction Energy | -4.60 | Alloying can enhance dissociation arxiv.org |

| C₂H₄ Adsorption | Ni₅₅ Cluster | Adsorption Energy | -0.87 | Interaction of ethylene (B1197577) with a nickel nanocluster tubitak.gov.tr |

These computational investigations are crucial for building a fundamental understanding of how nickel catalysts function. By simulating the behavior of molecules on nickel surfaces, researchers can gain insights that guide the design of more efficient and selective catalysts derived from precursors like this compound.

Future Research Directions and Interdisciplinary Perspectives

Integration with Advanced Characterization Techniques (e.g., Operando Studies, Synchrotron Techniques)